molecular formula C28H31N5O2S2 B12147207 7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12147207
M. Wt: 533.7 g/mol
InChI Key: BMLCZYDTOPEFPX-NKFKGCMQSA-N
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Description

The compound 7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrido[1,2-a]pyrimidin-4-one core, a phenylpiperazine moiety, and a thiazolidinone ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps, including the formation of the pyrido[1,2-a]pyrimidin-4-one core, the introduction of the phenylpiperazine group, and the construction of the thiazolidinone ring. Each step requires specific reaction conditions, such as temperature, pressure, and the use of catalysts or reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, potentially leading to new compounds with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a subject for studying reaction mechanisms and kinetics.

    Biology: Its unique structure may interact with biological molecules in interesting ways, making it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound’s potential biological activity could make it a candidate for drug development, particularly in areas such as cancer treatment, antimicrobial therapy, and neurological disorders.

    Industry: The compound could be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways.

Comparison with Similar Compounds

Similar compounds to 7-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one include other pyrido[1,2-a]pyrimidin-4-one derivatives, phenylpiperazine compounds, and thiazolidinone-containing molecules. These compounds may share some structural features and chemical properties but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its combination of these three distinct moieties, which may confer unique properties and applications.

Properties

Molecular Formula

C28H31N5O2S2

Molecular Weight

533.7 g/mol

IUPAC Name

(5Z)-5-[[7-methyl-4-oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H31N5O2S2/c1-3-4-8-13-32-27(35)23(37-28(32)36)18-22-25(29-24-12-11-20(2)19-33(24)26(22)34)31-16-14-30(15-17-31)21-9-6-5-7-10-21/h5-7,9-12,18-19H,3-4,8,13-17H2,1-2H3/b23-18-

InChI Key

BMLCZYDTOPEFPX-NKFKGCMQSA-N

Isomeric SMILES

CCCCCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)N4CCN(CC4)C5=CC=CC=C5)/SC1=S

Canonical SMILES

CCCCCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)N4CCN(CC4)C5=CC=CC=C5)SC1=S

Origin of Product

United States

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